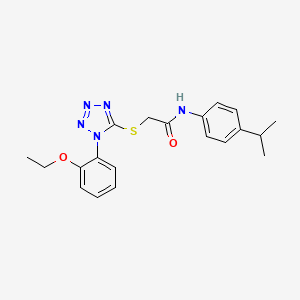

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound with potential applications across various scientific disciplines. This complex molecule, due to its unique structural components, offers valuable insights and versatility in chemical, biological, medicinal, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic synthesis techniques, incorporating various reagents and catalysts under controlled conditions. Typical steps may include:

Formation of Tetrazole Ring: : This involves cycloaddition reactions of azides with nitriles, using a suitable solvent like toluene under reflux conditions.

Thioacetylation: : This step introduces the thioamide group by reacting the formed tetrazole with thioacetic acid derivatives.

Acetylation: : The final step involves acetylating the thio-substituted tetrazole with N-(4-isopropylphenyl)acetic anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

On an industrial scale, this compound can be synthesized using batch or continuous flow processes, optimizing yield and minimizing by-products. Catalysts like palladium on carbon (Pd/C) may be employed to facilitate the reactions, while ensuring the process is economically viable.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : When subjected to oxidizing agents like hydrogen peroxide, the thio group can be converted to sulfoxide or sulfone derivatives.

Reduction: : Using reducing agents such as sodium borohydride can potentially reduce the ketone or ester functionalities within the molecule.

Substitution: : Nucleophilic substitution reactions can occur, particularly at the halogenated positions on the aromatic ring.

Common Reagents and Conditions Used

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide, under acidic or basic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents like ether.

Substitution: : Halogenated solvents or aqueous solutions under controlled pH conditions.

Major Products Formed

Oxidation typically results in sulfoxide or sulfone derivatives, reduction yields alcohols or hydrocarbons, and substitution reactions form a variety of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, this compound is used as a building block for more complex molecules, aiding in the synthesis of novel compounds with potential chemical properties.

Biology

Due to its structural diversity, it can act as a probe or inhibitor in biological assays, helping to elucidate biochemical pathways and interactions.

Medicine

Preclinical studies might explore its potential as a drug candidate, examining its pharmacokinetics and pharmacodynamics.

Industry

In materials science, this compound could be used in the development of polymers, coatings, or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets, such as enzymes or receptors. Its structural components enable it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, thus influencing biological pathways or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

When compared with other tetrazole derivatives, 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide stands out due to its unique thioamide and ethoxyphenyl groups. Similar compounds like 5-(4-ethoxyphenyl)-1H-tetrazole and 2-(4-isopropylphenyl)-N-acetylacetamide lack this dual substitution, which imparts distinct reactivity and application potential.

Would you like to dive deeper into any specific section?

Biologische Aktivität

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound notable for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound's unique structural features, including the tetrazole ring and thioamide group, contribute to its diverse pharmacological effects.

Chemical Structure

The molecular formula of this compound is C20H23N5O2S, and it has a molecular weight of 397.49 g/mol. The structure includes:

- A tetrazole ring , which is known for enhancing biological activity.

- An ethoxyphenyl group that may influence lipophilicity and receptor interactions.

- A thioamide linkage that can modulate the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in π-π interactions, which are critical for binding to biological macromolecules.

Anti-inflammatory and Analgesic Effects

Compounds featuring a thioamide group are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may exert analgesic effects through the inhibition of pro-inflammatory cytokines and mediators.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with other tetrazole derivatives can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-ethoxyphenyl)-1H-tetrazole | Ethoxy group | Moderate antimicrobial |

| 2-(4-isopropylphenyl)-N-acetylacetamide | Acetamide group | Anti-inflammatory |

| 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio) | Chlorophenyl group | Antimicrobial |

Case Studies

While direct case studies on this specific compound are scarce, several studies involving related tetrazole compounds provide valuable insights:

- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the substituent groups significantly affected the antimicrobial potency, suggesting a structure-activity relationship (SAR).

- Analgesic Activity Assessment : In a study evaluating the analgesic effects of thioamide-containing compounds, one derivative exhibited significant pain relief in animal models, correlating with reduced inflammatory markers.

Eigenschaften

IUPAC Name |

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-4-27-18-8-6-5-7-17(18)25-20(22-23-24-25)28-13-19(26)21-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAHJUUDQQLYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.